4'-Hydroxy-5-methoxyflavone 4'-Hydroxy-5-methoxyflavone 4'-Hydroxy-5-methoxyflavone is a natural product found in Dirca palustris with data available.
Brand Name: Vulcanchem
CAS No.: 106848-87-7
VCID: VC20739222
InChI: InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
SMILES: COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

4'-Hydroxy-5-methoxyflavone

CAS No.: 106848-87-7

Cat. No.: VC20739222

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxy-5-methoxyflavone - 106848-87-7

CAS No. 106848-87-7
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
Standard InChI Key SOXQLRMCWAKIPS-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Canonical SMILES COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O

Chemical Characterization

Structure and Physical Properties

4'-Hydroxy-5-methoxyflavone (CAS: 106848-87-7) is a flavone derivative with the molecular formula C16H12O4 and a molecular weight of 268.26 g/mol . The compound features a basic flavone skeleton with two key modifications: a hydroxy group at the 4' position of the B-ring and a methoxy group at the 5 position of the A-ring. This specific substitution pattern contributes to its unique biological activities.

Several synonyms exist for this compound including:

  • 2-(4-hydroxyphenyl)-5-methoxychromen-4-one

  • 2-(4-hydroxyphenyl)-5-methoxy-4H-chromen-4-one

Natural Sources

4'-Hydroxy-5-methoxyflavone has been isolated from natural sources, specifically identified in Dirca palustris, a flowering shrub native to eastern North America also known as leatherwood or moosewood . This plant has historically been used in traditional medicine, which aligns with the bioactive properties of its constituent compounds.

Biological Activities

Mechanisms of Action

Research indicates that 4'-Hydroxy-5-methoxyflavone exhibits significant cytotoxicity against various cancer cell lines through multiple mechanisms. One primary mechanism involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and apoptosis.

The compound has demonstrated effective inhibition of serine-threonine kinases, particularly protein kinase C (PKC) and cyclin-dependent kinase (CDK) family members. These kinases are vital for cancer cell proliferation and survival, making their inhibition a promising anticancer strategy.

Cell Cycle Effects

In vitro studies have shown that 4'-Hydroxy-5-methoxyflavone can induce G1 phase arrest in cancer cells, effectively halting their proliferation. This cell cycle arrest is attributed to the compound's ability to trigger apoptosis pathways, leading to programmed cell death in cancer cells while potentially sparing normal cells.

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated against multiple cancer cell lines, with particularly promising results in prostate and breast cancer models. The table below summarizes key findings on the cytotoxic potency of 4'-Hydroxy-5-methoxyflavone against different cancer cell lines:

Cancer TypeCell LineIC50 (μM)
ProstateLNCaP25
ProstatePC-330
BreastMCF740

Table 1: Cytotoxicity of 4'-Hydroxy-5-methoxyflavone against cancer cell lines, reported as IC50 values

These values indicate moderate to high potency, with stronger effects observed in androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines compared to breast cancer (MCF7) cells.

Antioxidant Properties

Like many flavonoids, 4'-Hydroxy-5-methoxyflavone possesses antioxidant capabilities that contribute to its potential health benefits. The antioxidant activity is primarily linked to the presence of hydroxyl groups, which enhance the compound's ability to scavenge free radicals and protect cells from oxidative stress.

The antioxidant mechanism involves hydrogen atom transfer (HAT), which is linked to the bond dissociation enthalpy (BDE) of hydrogen atoms in the hydroxy groups. The lower the BDE, the more readily the hydrogen can be donated to neutralize free radicals, making the compound a more effective antioxidant.

Comparison with Related Flavones

Structure-Activity Relationships with 5-Hydroxy-3′,4′,7-trimethoxyflavone

Related compounds such as 5-Hydroxy-3′,4′,7-trimethoxyflavone (HTMF) share structural similarities with 4'-Hydroxy-5-methoxyflavone but demonstrate distinct biological activities. HTMF has been studied extensively for its ability to reverse drug resistance mediated by breast cancer resistance protein (BCRP/ABCG2) .

Research has shown that HTMF exhibits stronger reversal effects (RI50 7.2 nm) towards the anticancer drug SN-38 than its structural analog 3′,4′,7-Trimethoxyflavone (TMF, RI50 18 nm) . This highlights how small structural modifications in the flavone scaffold can significantly impact biological activity.

Comparison with 5-Hydroxy-3',4',6,7-tetramethoxyflavone

Another structurally related compound, 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF), has demonstrated significant anticancer properties, particularly against glioblastoma cell lines . In studies with U87MG and T98G glioblastoma cells, TMF treatment resulted in:

  • G0/G1 cell cycle arrest

  • Reduced cell viability

  • Decreased cell migratory capacity

These effects parallel some of the anticancer mechanisms observed with 4'-Hydroxy-5-methoxyflavone, suggesting a common structure-activity relationship among hydroxylated and methoxylated flavones .

Interestingly, TMF showed an antagonistic effect when combined with radiotherapy, indicating that timing of administration may be critical when considering combination therapies . This observation highlights the complexity of flavone pharmacology and the need for detailed understanding of their mechanisms before clinical application.

Synthesis Approaches

General Synthetic Methods for Hydroxylated Flavones

While the search results don't provide specific synthesis methods for 4'-Hydroxy-5-methoxyflavone, general approaches for synthesizing hydroxylated and methoxylated flavones have been reported. These methods typically involve multi-step processes starting from appropriate 2-hydroxydeoxybenzoins .

One general approach for synthesizing hydroxy- and methoxy-isoflavanones (related compounds to flavones) involves reaction with ethoxymethyl chloride in the presence of dry K₂CO₃ and acetone, followed by refluxing with 4% aqueous ethanolic Na₂CO₃, and final removal of ethoxymethyl groups with 10% MeOH-HCl . Similar approaches might be adapted for the synthesis of 4'-Hydroxy-5-methoxyflavone.

Future Research Directions

Structure-Activity Optimization

Future research could focus on systematic structure-activity relationship studies to identify the optimal substitution patterns for enhancing the anticancer and drug resistance reversal properties of 4'-Hydroxy-5-methoxyflavone and related flavones.

Pharmacokinetic Studies

Limited information is available on the pharmacokinetic properties of 4'-Hydroxy-5-methoxyflavone, including absorption, distribution, metabolism, and excretion. These studies are essential for advancing the compound toward clinical applications.

Combination Therapy Investigations

Given the complex interactions observed with related flavones in combination with other treatments (such as radiotherapy), detailed studies of 4'-Hydroxy-5-methoxyflavone in combination with established cancer therapies would be valuable for determining optimal treatment strategies.

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